Esterification via Trimethylsilyldiazomethane: A High-Yield, Room Temperature Alternative to Hazardous DIBAL-H Reductions
The esterification of 5-chloropyrazine-2-carboxylic acid using trimethylsilyldiazomethane provides a near-quantitative yield of methyl 5-chloropyrazine-2-carboxylate, a direct precursor to (5-Chloropyrazin-2-yl)methanol. This method contrasts sharply with the low-temperature DIBAL-H reduction of the same ester, which yields the target alcohol in only 28% yield .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 101% yield (methyl 5-chloropyrazine-2-carboxylate) |
| Comparator Or Baseline | 28% yield for (5-Chloropyrazin-2-yl)methanol from methyl ester via DIBAL-H reduction |
| Quantified Difference | 3.6-fold higher yield for the esterification step |
| Conditions | Methylation of 5-chloropyrazine-2-carboxylic acid (3.21 g) with 2M TMS-diazomethane in ether/MeOH at RT for 30 min |
Why This Matters
The high-yielding esterification route minimizes material loss and hazardous reagent use, offering a more scalable and economically viable path to the alcohol compared to the low-yielding DIBAL-H method.
